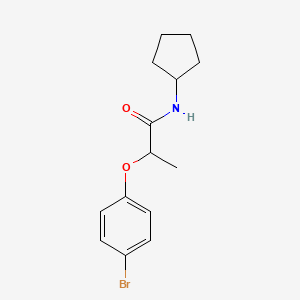
2-(4-bromophenoxy)-N-cyclopentylpropanamide
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-cyclopentylpropanamide is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is used in various scientific research applications. This compound is synthesized using specific methods and has a unique mechanism of action, which makes it useful in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-cyclopentylpropanamide involves the inhibition of FAAH, which leads to an increase in endocannabinoid levels. Endocannabinoids are known to play a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation. Therefore, the inhibition of FAAH by 2-(4-bromophenoxy)-N-cyclopentylpropanamide can lead to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-bromophenoxy)-N-cyclopentylpropanamide are related to the inhibition of FAAH and the subsequent increase in endocannabinoid levels. Endocannabinoids are known to have various physiological effects, including pain relief, anti-inflammatory effects, and mood regulation. Therefore, 2-(4-bromophenoxy)-N-cyclopentylpropanamide can be used to study the role of endocannabinoids in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-bromophenoxy)-N-cyclopentylpropanamide in lab experiments include its potency as an FAAH inhibitor, which allows for the study of endocannabinoid signaling in various physiological processes. However, the limitations of using this compound include its potential toxicity and the need for proper handling and storage.
Orientations Futures
The future directions for the use of 2-(4-bromophenoxy)-N-cyclopentylpropanamide in scientific research include studying its effects on various physiological processes, including pain sensation, inflammation, and mood regulation. Additionally, the development of more potent and selective FAAH inhibitors can lead to better understanding of the role of endocannabinoids in various physiological and pathological processes.
Conclusion
In conclusion, 2-(4-bromophenoxy)-N-cyclopentylpropanamide is a chemical compound that is used in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of this compound in scientific research can lead to a better understanding of the role of endocannabinoids in various physiological and pathological processes.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-cyclopentylpropanamide is used in various scientific research applications, including studying the mechanism of action of specific receptors and enzymes. This compound is known to be a potent inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme responsible for the degradation of endocannabinoids. Therefore, 2-(4-bromophenoxy)-N-cyclopentylpropanamide is used to study the role of endocannabinoids in various physiological and pathological processes.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-10(14(17)16-12-4-2-3-5-12)18-13-8-6-11(15)7-9-13/h6-10,12H,2-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGOORPIJMNLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-cyclopentylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




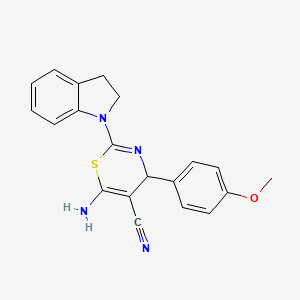
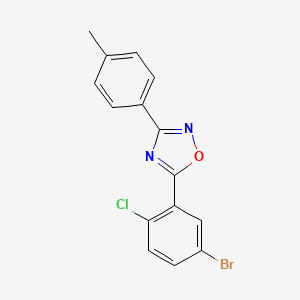
![4-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B4112464.png)
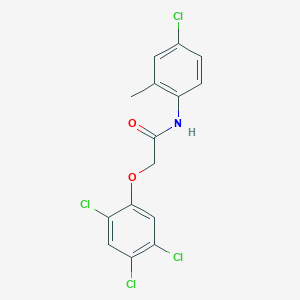

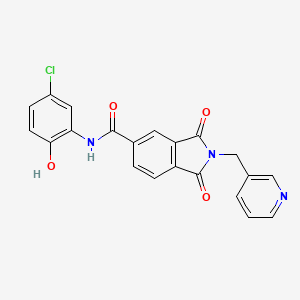
![1-[(2,4,5-trichlorophenoxy)acetyl]azepane](/img/structure/B4112497.png)
![ethyl 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4112499.png)
![N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide)](/img/structure/B4112507.png)

![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B4112527.png)
![2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4112531.png)
![ethyl {2-[6-amino-5-cyano-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenoxy}acetate](/img/structure/B4112533.png)